2-Amino-5,6-dimethyl-3-methylaminopyridine
Overview
Description
2-Amino-5,6-dimethyl-3-methylaminopyridine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, characterized by the presence of amino and methylamino groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine typically involves the reaction of 2,3,5,6-tetramethylpyridine with appropriate reagents to introduce the amino and methylamino groups. One common method involves the nitration of 2,3,5,6-tetramethylpyridine followed by reduction to yield the desired compound. The reaction conditions often include the use of strong acids and reducing agents under controlled temperatures to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dimethyl-3-methylaminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Amino-5,6-dimethyl-3-methylaminopyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dimethyl-3-methylaminopyridine involves its interaction with molecular targets such as enzymes or receptors. The amino and methylamino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
Comparison
Compared to these similar compounds, 2-Amino-5,6-dimethyl-3-methylaminopyridine is unique due to the presence of both amino and methylamino groups at specific positions on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-N,5,6-trimethylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)11-6(5)2/h4,10H,1-3H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGNHJHCCOWUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401712 | |
Record name | 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161091-50-5 | |
Record name | 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.